4-Cyclopropyl-2-methylthiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17372348
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO2S |
|---|---|
| Molecular Weight | 183.23 g/mol |
| IUPAC Name | 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2S/c1-4-9-6(5-2-3-5)7(12-4)8(10)11/h5H,2-3H2,1H3,(H,10,11) |
| Standard InChI Key | LOAYPHPIJXHGBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid, reflects its core structure: a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Key substituents include:
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Cyclopropyl group: A strained three-membered carbon ring at position 4, contributing to steric effects and conformational rigidity.
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Methyl group: A simple alkyl substituent at position 2, enhancing hydrophobicity.
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Carboxylic acid: A polar functional group at position 5, enabling hydrogen bonding and salt formation.
The canonical SMILES representation (CC1=NC(=C(S1)C(=O)O)C2CC2) and InChIKey (LOAYPHPIJXHGBO-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Molecular Properties of 4-Cyclopropyl-2-methylthiazole-5-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂S |
| Molecular Weight | 183.23 g/mol |
| IUPAC Name | 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid |
| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C2CC2 |
| PubChem CID | 20088076 |
Synthesis and Manufacturing
Cyclization Strategies
The synthesis typically involves cyclization reactions using precursors such as 2-methylthiazole and cyclopropylcarboxylic acid. Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate ring closure under controlled conditions. For industrial-scale production, continuous flow reactors are employed to optimize yield (typically 60–75%) and purity (>95%).
Key Reaction Parameters:
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Temperature: 80–120°C to balance reaction rate and byproduct formation.
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Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization.
Biological Activities and Mechanisms
TGR5 Agonist Activity
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid derivatives exhibit potent agonism toward TGR5, a bile acid receptor implicated in glucose homeostasis and energy metabolism. In vitro studies demonstrate EC₅₀ values as low as 1 nM for human TGR5 activation, comparable to benchmark agonists . The 2-methyl-thiazole scaffold enhances binding affinity by optimizing steric and electronic interactions with the receptor’s hydrophobic pocket .
Table 2: In Vitro Potency of Selected Thiazole Derivatives
| Compound | R-Groups | hTGR5 EC₅₀ (nM) | Metabolic Stability (HLM CLᵢₙₜ, mL/min/g) |
|---|---|---|---|
| 30c | 2,5-diCl | 1.0 | 1698 |
| 30e | 2-Br-5-Cl | 1.1 | 1453 |
| 31b | 2,5-diMe | 1.2 | 2027 |
Metabolic Stability Challenges
Despite high potency, 2-methyl-thiazole derivatives suffer from rapid hepatic clearance. Human liver microsomal (HLM) assays reveal intrinsic clearance rates exceeding 1500 mL/min/g, attributed to oxidative metabolism at the methyl and cyclopropyl groups . Strategies to improve stability include:
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Halogenation: Introducing electron-withdrawing groups (e.g., Cl, Br) at the 2- and 5-positions reduces cytochrome P450-mediated oxidation .
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Prodrug Design: Esterification of the carboxylic acid moiety enhances oral bioavailability .
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The carboxylic acid at position 5 serves as a versatile handle for derivatization:
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Amidation: Reaction with primary amines forms carboxamides, critical for TGR5 agonist development .
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Esterification: Treatment with alcohols (e.g., methanol) yields methyl esters, improving membrane permeability.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the acid to a hydroxymethyl group, enabling further functionalization.
Substituent Effects on Reactivity
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Cyclopropyl Group: Enhances ring strain, increasing susceptibility to electrophilic substitution at the thiazole’s 4-position.
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Methyl Group: Stabilizes the thiazole ring via inductive effects, moderating reactivity toward nucleophiles.
Research Findings and Therapeutic Applications
Structure-Activity Relationship (SAR) Insights
SAR studies highlight the importance of substituents on the thiazole and bottom phenyl rings:
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